Ethyl L-lactate

Catalog No.
S602084
CAS No.
687-47-8
M.F
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl L-lactate

CAS Number

687-47-8

Product Name

Ethyl L-lactate

IUPAC Name

ethyl (2S)-2-hydroxypropanoate

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m0/s1

InChI Key

LZCLXQDLBQLTDK-BYPYZUCNSA-N

SMILES

CCOC(=O)C(C)O

Synonyms

(2S)-2-Hydroxypropanoic Acid Ethyl Ester; (-)-Lactic Acid Ethyl Ester; (S)-2-Hydroxypropanoic Acid Ethyl Ester; (-)-Ethyl 2-Hydroxypropanoate; (-)-Ethyl 2-Hydroxypropionate; (-)-Ethyl Lactate; (L)-(-)-Ethyl Lactate; (S)-(-)-Ethyl Lactate; (S)-(-)-Lac

Canonical SMILES

CCOC(=O)C(C)O

Isomeric SMILES

CCOC(=O)[C@H](C)O

Chiral Recognition and Separation:

Ethyl (2S)-2-hydroxypropanoate, also known as (S)-(-)-ethyl L-lactate, acts as a chiral recognition agent in scientific research. Chiral molecules are mirror images of each other and have different properties when interacting with other chiral molecules. Ethyl (2S)-2-hydroxypropanoate can distinguish between different enantiomers of other molecules due to its own specific chirality. This property allows researchers to separate and analyze individual enantiomers from racemic mixtures (mixtures containing equal amounts of both enantiomers) [].

Biodegradation Studies:

Ethyl (2S)-2-hydroxypropanoate serves as a model compound in biodegradation studies. Researchers use it to investigate the microbial degradation pathways and enzymatic activities of various microorganisms. Studying its breakdown process helps scientists understand the degradation of similar organic compounds in the environment [].

Green Solvent and Biofuel Research:

Due to its non-toxic and biodegradable nature, ethyl (2S)-2-hydroxypropanoate holds promise as a green solvent in various research applications. It can be used as an alternative to traditional organic solvents that are often hazardous and environmentally harmful. Additionally, research explores its potential as a biofuel due to its ability to be produced from renewable resources [, ].

Ethyl L-lactate, also known as lactic acid ethyl ester, is an organic compound with the chemical formula C5H10O3\text{C}_5\text{H}_{10}\text{O}_3. It is a chiral ester derived from lactic acid and ethanol, existing primarily in its levorotatory form, which is the naturally occurring enantiomer. Ethyl L-lactate appears as a colorless liquid with a mild, fruity aroma reminiscent of butter and coconut. This compound is biodegradable and is considered an environmentally friendly solvent due to its low toxicity and ability to dissolve various organic compounds, making it a popular choice in both industrial and laboratory settings .

. For instance, it has been utilized in organic synthesis as a medium for reactions involving carbonyl compounds and multi-component reactions. Its ability to form biphasic systems with water enhances separation processes in chemical engineering applications . Furthermore, research indicates that ethyl L-lactate can modify the solubility and reactivity of other substances in mixtures, making it valuable for optimizing reaction conditions.

Ethyl L-lactate exhibits various biological activities. It is recognized for its antimicrobial properties, which make it effective against a range of bacteria and fungi. Additionally, it has been studied for its potential applications in pharmaceuticals due to its compatibility with biological systems and low toxicity levels . Its biodegradable nature allows it to be utilized in medical applications where environmental impact is a concern.

The synthesis of ethyl L-lactate can occur through several methods:

  • Esterification Reaction: The most common method involves the direct esterification of lactic acid with ethanol in the presence of an acid catalyst.
  • Transesterification: This method involves reacting racemic lactide with ethanol under reflux conditions, often using Lewis acids as catalysts. This two-step process yields ethyl L-lactate from lactyllactic acid ethyl ester intermediate products .
  • Biological Fermentation: Ethyl L-lactate can also be produced biologically via fermentation processes using specific microorganisms that convert sugars into lactic acid, which is then esterified with ethanol.

Ethyl L-lactate has a wide range of applications due to its solvent properties and biological compatibility:

  • Solvent: It is used as a solvent for various applications including coatings, adhesives, and cleaning agents.
  • Food Industry: As a food additive, it enhances flavors and acts as a preservative due to its antimicrobial properties.
  • Pharmaceuticals: Its low toxicity makes it suitable for use in drug formulations and as a carrier for active ingredients.
  • Cosmetics: Ethyl L-lactate is employed in cosmetic formulations for its solvent properties and pleasant aroma .

Ethyl L-lactate shares similarities with several other esters and lactates but possesses unique characteristics that distinguish it:

Compound NameChemical FormulaKey Characteristics
Ethyl LactateC5H10O3\text{C}_5\text{H}_{10}\text{O}_3Biodegradable; mild fruity aroma; low toxicity
Methyl LactateC4H8O3\text{C}_4\text{H}_8\text{O}_3Less viscous; lower boiling point than ethyl lactate
Propyl LactateC6H12O3\text{C}_6\text{H}_{12}\text{O}_3Higher boiling point; used in similar applications but less common
Butyl LactateC7H14O3\text{C}_7\text{H}_{14}\text{O}_3Higher molecular weight; used in coatings and adhesives
Isobutyl LactateC7H14O3\text{C}_7\text{H}_{14}\text{O}_3Similar solvent properties but different polarity

Ethyl L-lactate stands out due to its favorable environmental profile and versatility across various industries compared to other lactates . Its unique combination of properties makes it particularly useful as both a solvent and an additive in food and pharmaceutical applications.

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 789 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

687-47-8

Wikipedia

Ethyl (2S)-lactate

General Manufacturing Information

All other chemical product and preparation manufacturing
Computer and electronic product manufacturing
Propanoic acid, 2-hydroxy-, ethyl ester, (2S)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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